molecular formula C19H21N5O2S B2529806 (4-Methyl-1,2,3-thiadiazol-5-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705995-87-4

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No. B2529806
CAS RN: 1705995-87-4
M. Wt: 383.47
InChI Key: JMBLTEBDXZXQNK-UHFFFAOYSA-N
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Description

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
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Scientific Research Applications

Molecular Aggregation and Spectroscopic Studies

Research on molecular aggregation and the impact of substituent groups on compound interactions highlights the complex behavior of thiadiazolyl and oxadiazolyl compounds. Spectroscopic studies have revealed that the fluorescence effects and circular dichroism (CD) spectra of similar compounds are closely associated with their aggregation processes, which are influenced by the alkyl substituent structure (Matwijczuk et al., 2016).

Photoinduced Molecular Rearrangements

Investigations into the photochemistry of oxadiazoles in the presence of sulfur nucleophiles have led to new synthetic methodologies for thiadiazoles, suggesting potential routes for the synthesis of related compounds (Vivona et al., 1997).

Fungicidal Activity and 3D-QSAR Studies

A series of novel compounds exhibiting fungicidal activity against wheat leaf rust have been synthesized, demonstrating the role of substituents in biological activity. These findings were further supported by 3D-QSAR analyses, offering insights into the design of highly active compounds (Zou et al., 2002).

Antibacterial Screening

The synthesis of new thiazolyl pyrazole and benzoxazole derivatives and their characterization for antibacterial activities indicate the potential of these compounds in addressing microbial resistance (Landage et al., 2019).

Antiproliferative Activity and Structural Analysis

Structural characterization of bioactive heterocycles, such as those involving fluorobenzo[d]isoxazol and morpholino groups, provides foundational knowledge for the development of novel therapeutics with antiproliferative properties (Prasad et al., 2018).

Antimicrobial and Antioxidant Potential

The development of thiadiazole derivatives incorporating Schiff and Mannich bases indicates a promising avenue for antimicrobial and antioxidant therapies. Microwave-assisted synthesis techniques highlight the efficiency and green approach to compound development (Gharu, 2014).

properties

IUPAC Name

[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-12-6-3-4-8-15(12)18-20-16(26-22-18)10-14-7-5-9-24(11-14)19(25)17-13(2)21-23-27-17/h3-4,6,8,14H,5,7,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBLTEBDXZXQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=C(N=NS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

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